molecular formula C21H26O3S B8080317 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene

Cat. No.: B8080317
M. Wt: 358.5 g/mol
InChI Key: RKXWUGCLEHWQCB-SNAWJCMRSA-N
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Description

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene is an organic compound characterized by its unique structure, which includes a tosyl group, a hex-3-enyloxy chain, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene typically involves the following steps:

    Formation of the Tosylate Intermediate: The initial step involves the tosylation of hex-3-en-1-ol using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction forms the tosylate intermediate.

    Etherification: The tosylate intermediate is then reacted with 1,4-dimethylbenzene in the presence of a strong base like sodium hydride (NaH) to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the double bond in the hex-3-enyloxy chain.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the tosyl group to form alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas (H₂).

    Substitution: NaOH, KOH, in polar solvents like water or alcohols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alcohols.

Scientific Research Applications

2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the double bond in the hex-3-enyloxy chain can participate in addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylbenzene: Unique due to the presence of both a tosyl group and a dimethylbenzene core.

    2-((E)-6-Tosylhex-3-enyloxy)-benzene: Lacks the dimethyl groups, leading to different reactivity and applications.

    2-((E)-6-Tosylhex-3-enyloxy)-1,4-dimethylcyclohexane: Contains a cyclohexane ring instead of a benzene ring, affecting its chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dimethyl-2-[(E)-6-(4-methylphenyl)sulfonylhex-3-enoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3S/c1-17-9-12-20(13-10-17)25(22,23)15-7-5-4-6-14-24-21-16-18(2)8-11-19(21)3/h4-5,8-13,16H,6-7,14-15H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWUGCLEHWQCB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC=CCCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC/C=C/CCOC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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